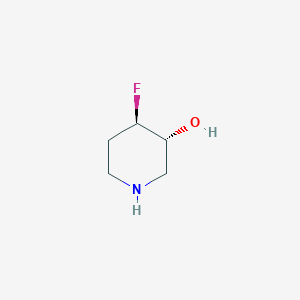

(3R,4R)-rel-4-Fluoropiperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Structural Analysis in Pharmaceuticals

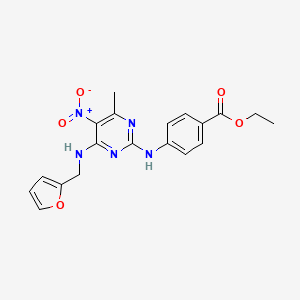

(3R,4S)- and (3S,4R)- 4-(4-fluorophenyl)-3-hydroxylmethyl- 1-methylpiperidine, intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine, have been studied using vibrational circular dichroism (VCD) spectroscopy. This study provides insights into the solution structures of these compounds and demonstrates the sensitivity of VCD to geometry changes in chiral pharmaceuticals (Urbanová et al., 2002).

Enantioselective Synthesis

The first enantioselective synthesis route for both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, an important building block in medicinal chemistry, was developed using a modified cinchona alkaloid catalyst. This process highlights the versatility of primary amines in achieving enantioselective fluorination, which is crucial for producing enantiopure material in pharmaceuticals (Shaw et al., 2013).

Synthesis of Aminohydroxylated Piperidine Alkaloid Analogs

Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols were synthesized as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. The synthesis involved the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, highlighting the compound's role in synthesizing bioactive molecules (Grishina et al., 2011).

Radiolabelling for PET Imaging

The study on radiolabelling of 1,4-disubstituted 3-[(18)F]fluoropiperidines aimed to develop novel radiotracers for positron emission tomography (PET). This research demonstrates the potential of 3-fluoropiperidine as a building block in medicinal chemistry for the pharmacomodulation of piperidine-containing compounds, although the initial attempts at visualizing NR2B NMDA receptors were not entirely successful (Koudih et al., 2012).

Synthesis of Fluorinated Pharmaceuticals

The synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines represents a key step in producing bifunctional building blocks for fluorinated pharmaceutical compounds. The process involves regioselective bromofluorination, emphasizing the significance of fluorinated azaheterocycles in pharmaceutical synthesis (Verniest et al., 2010).

Aza-Prins Cyclization for Fluoropiperidine Synthesis

The aza-Prins cyclization method was utilized for the synthesis of 4-fluoropiperidines. This method, involving the reaction of aldehydes with N-tosyl homoallylamine, provides a simple, convenient, and cost-effective approach for preparing 4-fluoropiperidines, demonstrating the compound's utility in organic synthesis (Yadav et al., 2010).

特性

IUPAC Name |

(3R,4R)-4-fluoropiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXOFJRWIZALN-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-4-Fluoropiperidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)

![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)